molecular formula C12H13F3O B15093573 Cyclopentanol, 1-[4-(trifluoromethyl)phenyl]- CAS No. 29480-11-3

Cyclopentanol, 1-[4-(trifluoromethyl)phenyl]-

Cat. No.: B15093573
CAS No.: 29480-11-3
M. Wt: 230.23 g/mol
InChI Key: PNUHOQHXYDUPCF-UHFFFAOYSA-N
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Description

Cyclopentanol, 1-[4-(trifluoromethyl)phenyl]- is an organic compound with the molecular formula C12H13F3O. It is a cyclopentanol derivative where the cyclopentanol ring is substituted with a 4-(trifluoromethyl)phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentanol, 1-[4-(trifluoromethyl)phenyl]- can be synthesized through several methods. One common method involves the reaction of cyclopentanone with 4-(trifluoromethyl)phenylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of Cyclopentanol, 1-[4-(trifluoromethyl)phenyl]- often involves the catalytic hydrogenation of 4-(trifluoromethyl)phenylcyclopentanone. This method is preferred due to its efficiency and scalability. The reaction is carried out under high pressure and temperature, using a suitable catalyst such as palladium on carbon .

Chemical Reactions Analysis

Types of Reactions

Cyclopentanol, 1-[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Cyclopentanol, 1-[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentanol, 1-[4-(trifluoromethyl)phenyl]- is unique due to the presence of both the cyclopentanol and 4-(trifluoromethyl)phenyl groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and potential biological activity, making it valuable for various applications .

Properties

CAS No.

29480-11-3

Molecular Formula

C12H13F3O

Molecular Weight

230.23 g/mol

IUPAC Name

1-[4-(trifluoromethyl)phenyl]cyclopentan-1-ol

InChI

InChI=1S/C12H13F3O/c13-12(14,15)10-5-3-9(4-6-10)11(16)7-1-2-8-11/h3-6,16H,1-2,7-8H2

InChI Key

PNUHOQHXYDUPCF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)C(F)(F)F)O

Origin of Product

United States

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